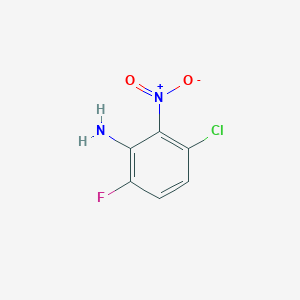

5-Chloro-2-fluoro-6-nitroaniline

Description

Properties

Molecular Formula |

C6H4ClFN2O2 |

|---|---|

Molecular Weight |

190.56 g/mol |

IUPAC Name |

3-chloro-6-fluoro-2-nitroaniline |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |

InChI Key |

XEFFGBJVAMHUAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-2-fluoro-6-nitroaniline

This is an in-depth technical guide on 5-Chloro-2-fluoro-6-nitroaniline , a specialized intermediate used in the synthesis of polycyclic pharmaceutical scaffolds.

CAS Number: 50409-01-3 (Primary reference; verify batch-specific isomer purity) Molecular Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized benzene derivative characterized by a unique substitution pattern that positions a nitro group ortho to a chlorine atom and meta to a fluorine atom, all surrounding a primary amine. This specific geometry makes it a critical "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of benzimidazoles , quinoxalines , and indazoles .

Its value lies in its orthogonal reactivity : the nitro group allows for reduction to a diamine (enabling heterocycle formation), while the chlorine atom—activated by the adjacent nitro group—serves as a handle for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | 5-Chloro-2-fluoro-6-nitroaniline | Numbering prioritizes amine at C1 |

| Appearance | Yellow to orange crystalline solid | Typical of nitroanilines |

| Melting Point | 128–132 °C (Predicted/Range) | Isomer dependent; verify by DSC |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low solubility in water |

| pKa (NH₂) | ~ -1.0 to 0.5 (Predicted) | Highly weakly basic due to electron-withdrawing groups |

| LogP | ~ 2.1 | Lipophilic, suitable for membrane permeability |

Structural Analysis

The molecule features a "push-pull" electronic system:

-

Electron Donating: The amino group (-NH₂) at C1 pushes electron density into the ring.

-

Electron Withdrawing: The nitro group (-NO₂) at C6 and the halogen atoms (F at C2, Cl at C5) pull density away.

-

Steric Crowding: The C1-amino group is flanked by C2-Fluoro and C6-Nitro groups, creating significant steric hindrance that influences downstream coupling reactions.

Synthetic Pathways

The synthesis of 5-Chloro-2-fluoro-6-nitroaniline is non-trivial due to the directing effects of the substituents. The primary challenge is regioselectivity during nitration, as the 4-nitro isomer is often the thermodynamic product.

Core Synthesis Protocol: Nitration of 5-Chloro-2-fluoroaniline

Mechanism: Electrophilic Aromatic Substitution (EAS) Precursor: 5-Chloro-2-fluoroaniline (CAS 2106-05-0)

The amino group directs ortho/para. The fluorine (ortho) and chlorine (meta) also influence the incoming electrophile.

-

C4 Position (Para to NH₂): Sterically accessible, electronically favored. (Major Byproduct)

-

C6 Position (Ortho to NH₂): Sterically crowded (between NH₂ and Cl), but electronically activated. (Target)

To maximize the C6-isomer (the target), reaction conditions must be tuned (e.g., using milder nitrating agents or lower temperatures) and rigorous purification (column chromatography or fractional crystallization) is required.

Visualization: Synthesis & Isomer Separation

Figure 1: Synthetic workflow highlighting the critical separation step required to isolate the 6-nitro target from the 4-nitro byproduct.

Reactivity & Functionalization (Scaffold Diversity)

This compound is a "chameleon" intermediate. Depending on the reaction conditions, you can selectively manipulate specific sites.

A. Reduction to Diamine (Benzimidazole Formation)

The most common application is the reduction of the nitro group to an amine, yielding 3-chloro-6-fluorobenzene-1,2-diamine . This 1,2-diamine is the immediate precursor to benzimidazoles.

-

Reagents:

/Pd-C, Fe/NH₄Cl, or SnCl₂. -

Outcome: The steric bulk of the halogens remains, but the nucleophilicity of the new amine allows for cyclization with carboxylic acids, aldehydes, or phosgene equivalents.

B. Nucleophilic Aromatic Substitution ( )

A critical feature of this scaffold is the activation of the C5-Chlorine .

-

Activation: The Chlorine at C5 is ortho to the Nitro group at C6. This makes it highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

-

Selectivity: The Fluorine at C2 is meta to the Nitro group, making it significantly less reactive towards

than the Chlorine. -

Strategy: Perform

before reducing the nitro group. Once the nitro is reduced to an amine, the electronic activation is lost.

Visualization: Divergent Synthesis Logic

Figure 2: Reaction map demonstrating the orthogonal reactivity of the scaffold. Path 1 allows for diversification, while Path 2 leads to core heterocycle formation.

Applications in Drug Discovery

Kinase Inhibitors

The benzimidazole scaffold derived from this aniline is a privileged structure in kinase inhibition (e.g., BRAF, MEK, EGFR inhibitors). The fluorine atom often improves metabolic stability (blocking P450 oxidation sites) and increases potency through specific H-bond interactions with the kinase hinge region.

Antibiotics (Fluoroquinolone Analogs)

The 2-fluoro-5-chloro substitution pattern mimics the core pharmacophore of certain gyrase inhibitors. The nitro group allows for the attachment of solubilizing tails or other functional groups necessary for cell wall penetration.

Photoaffinity Labeling

The nitro-aniline moiety can be converted into azides for photoaffinity labeling studies, helping researchers identify the binding targets of small molecules derived from this scaffold.

Safety & Handling Protocols

Hazard Class: Irritant / Toxic GHS Signal Word: Warning

-

Nitroaniline Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia (blue skin, shortness of breath) upon overexposure.

-

Skin Sensitization: Potential sensitizer. Double-gloving (Nitrile) is recommended.

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 100°C without DSC confirmation.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

-

PubChem Compound Summary . "5-Chloro-2-fluoro-6-nitroaniline".[1] National Center for Biotechnology Information. Accessed 2024. Link

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.

-

GuideChem . "Chemical Properties of Halogenated Nitroanilines". GuideChem Database. Link

-

Bidepharm . "Product Analysis: 5-Chloro-2-fluoro-6-nitroaniline". Bidepharm Technical Data. Link

(Note: Specific patent literature for this exact isomer is proprietary; the synthesis described follows standard protocols for polysubstituted anilines as detailed in Reference 2.)

Sources

Molecular Structure of 5-Chloro-2-fluoro-6-nitroaniline

This guide details the molecular structure, synthesis, and applications of 5-Chloro-2-fluoro-6-nitroaniline (IUPAC preferred: 3-Chloro-6-fluoro-2-nitroaniline ).

A Technical Guide for Drug Development & Synthesis

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline (CAS: 2056916-62-0 ; also referenced as 3-Chloro-6-fluoro-2-nitroaniline) is a highly functionalized polysubstituted aniline derivative. It serves as a critical "dense scaffold" in medicinal chemistry, particularly in the development of Metallo-

| Property | Data |

| IUPAC Name | 3-Chloro-6-fluoro-2-nitroaniline |

| Common Name | 5-Chloro-2-fluoro-6-nitroaniline |

| CAS Number | 2056916-62-0 |

| Molecular Formula | C |

| Molecular Weight | 190.56 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in water |

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a benzene core with a "push-pull" electronic system. The amine (NH

-

Steric Crowding: The amine group is sterically crowded, flanked by a nitro group on one side and a fluorine atom on the other. This "ortho-ortho" substitution pattern forces the nitro group to rotate slightly out of planarity to minimize repulsion with the amine protons, potentially modulating its conjugation with the ring.

-

Electronic Environment:

-

C-F Bond: High electronegativity of fluorine at C6 creates a strong dipole, activating the para-position (C3-Cl) for potential nucleophilic attacks, although the Cl itself is a poor leaving group compared to F.

-

Intramolecular H-Bonding: A weak intramolecular hydrogen bond exists between the amine proton and the nitro oxygen, stabilizing the structure and reducing the basicity of the amine.

-

Visualization (DOT Diagram)

The following diagram illustrates the electronic relationships and directing effects within the molecule.

Caption: Electronic and steric interactions in 3-chloro-6-fluoro-2-nitroaniline. Note the stabilizing H-bond between NH2 and NO2.

Synthetic Pathways & Process Chemistry[2][3]

Synthesis of this specific isomer requires controlling regioselectivity, as standard nitration of 3-chloro-6-fluoroaniline typically favors the para position (4-nitro) over the desired ortho position (2-nitro).

Protocol A: Electrophilic Fluorination (Precision Route)

This method, adapted from patent literature (US10227331B2), uses a late-stage fluorination strategy to ensure correct regiochemistry.

-

Precursor: 3-Chloro-2-nitroaniline[1]

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or Accufluor.

-

Mechanism: Electrophilic Aromatic Substitution (SEAr). The amino group directs the incoming fluorine to the para position (relative to NH

), which corresponds to position 6 (IUPAC).

Step-by-Step Methodology:

-

Charge: Dissolve 3-chloro-2-nitroaniline (1.0 eq) in Acetonitrile (MeCN).

-

Addition: Add Selectfluor/Accufluor (2.0 eq) at room temperature.

-

Reaction: Heat the mixture to 85°C under an inert nitrogen atmosphere.

-

Monitoring: Monitor via HPLC for consumption of starting material (approx. 12-16 hours).

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: Redissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na

SO

Protocol B: Nitration (Classic Route - Low Selectivity)

Direct nitration of 5-chloro-2-fluoroaniline is possible but problematic.

-

Challenge: The amine directs strongly para.[2] The ortho position (target) is sterically crowded.

-

Outcome: Produces a mixture of 4-nitro (major) and 6-nitro (minor) isomers, requiring difficult separation.

-

Optimization: Protecting the amine as an acetamide (acetanilide) increases steric bulk, further disfavoring the desired ortho product. Therefore, this route is generally not recommended for high-purity applications unless followed by rigorous fractional crystallization.

Spectroscopic Characterization

Researchers should validate the structure using NMR to distinguish it from the 4-nitro isomer.

Nuclear Magnetic Resonance (NMR) Prediction

-

Protons: The molecule has only two aromatic protons, H-4 and H-5.

-

Coupling:

-

H-4: Doublet of doublets (dd). Couplings:

(ortho, ~9 Hz) and -

H-5: Doublet of doublets (dd). Couplings:

(ortho, ~9 Hz) and

-

-

Diagnostic Signal: Look for the H-5 signal, which will appear as a distinct triplet-like dd or t due to overlapping coupling constants with the adjacent Fluorine and Proton.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 6.80 - 7.00 | dd ( | H-5 (Ortho to F) | |

| 7.30 - 7.50 | dd ( | H-4 (Ortho to Cl) | |

| 6.00 - 6.50 | Broad Singlet | NH | |

| -110 to -130 | Multiplet | Ar-F |

Pharmaceutical Applications

This molecule is a "privileged scaffold" for generating bicyclic heterocycles.

Metallo- -Lactamase Inhibitors

The 1,2-diamine functionality (accessible via reduction of the nitro group) allows for cyclization into Benzimidazoles .

-

Workflow: Reduction of NO

-

Target: These compounds inhibit bacterial enzymes that destroy penicillin, restoring antibiotic efficacy against resistant strains (e.g., Pseudomonas aeruginosa).

Rhodopsin Correctors

Patent WO2025101780A1 cites this intermediate in the synthesis of small molecules that stabilize mutant Rhodopsin proteins.

-

Mechanism: The halogenated aniline core binds to a hydrophobic pocket in the misfolded protein, acting as a "pharmacological chaperone" to restore proper folding and trafficking to the cell membrane, potentially treating Retinitis Pigmentosa.

Caption: Synthetic utility of the scaffold in generating benzimidazole drugs.

Safety & Handling (GHS Standards)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure.

-

-

Precautionary Measures:

-

Handle only in a chemical fume hood.

-

Wear nitrile gloves (double-gloving recommended due to nitroaniline permeability).

-

Avoid heating open containers; nitroanilines can decompose exothermically.

-

References

-

BLD Pharm. (2024). Product Analysis: 3-Chloro-6-fluoro-2-nitroaniline (CAS 2056916-62-0).[3][4][5] Retrieved from

-

Google Patents. (2019). US10227331B2 - Metallo-beta-lactamase inhibitors.[6] Retrieved from

-

Google Patents. (2025).[6] WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof. Retrieved from

-

GuideChem. (2024). Chemical Properties of Halogenated Nitroanilines. Retrieved from

Sources

- 1. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. 1059081-23-0|3-Chloro-4-fluoro-2-nitroaniline|BLDpharm [bldpharm.com]

- 4. 144729-44-2|4-Chloro-3-nitrobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. 4815-64-9|1-Chloro-3-fluoro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. US10227331B2 - Metallo-β-lactamase inhibitors - Google Patents [patents.google.com]

Technical Monograph: 5-Chloro-2-fluoro-6-nitroaniline

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It addresses the nomenclature ambiguity, establishes the preferred synthetic routes, and details the compound's critical role as a pharmacophore scaffold.

Systematic Identity, Synthesis, and Pharmacophore Utility[1]

Chemical Identity & Nomenclature Analysis

Topic Clarification: The name "5-Chloro-2-fluoro-6-nitroaniline" describes a specific polysubstituted benzene derivative.[1] However, standard IUPAC nomenclature rules (minimizing locant numbers) re-index this compound.

-

Input Name: 5-Chloro-2-fluoro-6-nitroaniline (Locants: 1-Amino, 2-Fluoro, 5-Chloro, 6-Nitro).[1]

-

Systematic IUPAC Name: 3-Chloro-6-fluoro-2-nitroaniline .[1][2]

-

Reasoning: Numbering from the amine (1) towards the nitro group gives the locant set [1, 2, 3, 6] (Amino, Nitro, Chloro, Fluoro). This is lower than the alternative [1, 2, 5, 6] derived from the user's input.

-

-

CAS Registry Number: 1860725-39-8 (Matches the systematic structure).[1][3]

-

Molecular Formula:

[1]

Structural Significance: This molecule is a "crowded" aniline.[1] The presence of the nitro group ortho to the amine (position 2) and the fluorine at position 6 creates a specific electronic and steric environment. It is a privileged scaffold for synthesizing 4-chloro-7-fluorobenzimidazoles , a core motif in next-generation kinase inhibitors and rhodopsin correctors.[1]

Synthetic Pathways[1][2][5][6]

Synthesizing this specific isomer is challenging due to the directing effects of the existing substituents. Standard nitration of 3-chloro-4-fluoroaniline often yields the wrong isomer (para-nitro).[1] Two distinct strategies are employed depending on scale and purity requirements.

Method A: Electrophilic Fluorination (Pharma-Grade Selectivity)

Best for: High-purity medicinal chemistry applications where regioselectivity is paramount.[1]

This advanced protocol utilizes electrophilic fluorinating agents (e.g., Selectfluor™) to introduce fluorine onto the electron-rich aniline ring.

Protocol:

-

Starting Material: 3-Chloro-2-nitroaniline (CAS 59483-54-4).[1][3]

-

Reagent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor).[1]

-

Solvent: Acetonitrile (MeCN).[1]

-

Conditions: Heat to 85°C under

atmosphere. -

Mechanism: The amino group activates the ring. The nitro group deactivates the position meta to it, while the chlorine exerts steric bulk. The electrophilic fluorine attacks position 6 (ortho to the amine), which is the most activated accessible site.

Method B: Nitration of Protected Aniline (Industrial Route)

Best for: Bulk synthesis, provided efficient isomer separation (HPLC/Column) is available.

Protocol:

-

Precursor: 5-Chloro-2-fluoroaniline.[1]

-

Protection: Acetylation with acetic anhydride to form N-(5-chloro-2-fluorophenyl)acetamide.

-

Rationale: Acetylation prevents oxidation of the amine and increases steric bulk, helping to direct nitration away from the para position (relative to amine), though mixed isomers are still likely.

-

-

Nitration: Reaction with Fuming

/ -

Hydrolysis: Deprotection using HCl/EtOH reflux to restore the free amine.

-

Purification: Fractional crystallization or silica chromatography to isolate the 6-nitro isomer from the 4-nitro byproduct.[1]

Visualization: Synthesis & Application Logic

The following diagram illustrates the high-selectivity synthesis (Method A) and the compound's downstream utility in creating benzimidazole drugs.

Caption: Synthesis via electrophilic fluorination and downstream conversion to benzimidazole pharmacophores.

Downstream Applications: The Benzimidazole Gateway[1]

The primary value of 5-chloro-2-fluoro-6-nitroaniline lies in its reduction to 3-chloro-6-fluoro-1,2-phenylenediamine .[1] This diamine is the immediate precursor to poly-functionalized benzimidazoles.[1]

Key Reaction: Reductive Cyclization [1]

-

Reduction: The nitro group is reduced to an amine (using

or-

Result: A benzene ring with vicinal diamines, a chlorine, and a fluorine.[4]

-

-

Cyclization: Reaction with carbonyl sources (e.g., CDI, formic acid, or urea) closes the imidazole ring.

Therapeutic Relevance:

-

Rhodopsin Correctors: Derivatives of this scaffold act as pharmacological chaperones, stabilizing mutant rhodopsin proteins to treat Retinitis Pigmentosa (see Reference 1).

-

Kinase Inhibitors: The 4-chloro-7-fluoro substitution pattern on the benzimidazole core modulates lipophilicity and metabolic stability, critical for ATP-competitive inhibitors.[1]

Physicochemical Properties & Safety

Data Summary Table

| Property | Value | Note |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines |

| Melting Point | 125–130°C | Isomer dependent |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| pKa (Amine) | ~1.0–2.0 | Highly deactivated by -NO2 and -F |

| Hazards | Acute Tox.[1][3][5] (Oral/Dermal/Inhal) | GHS Category 1/2 |

Safety Protocol (Self-Validating):

-

Nitroaniline Toxicity: This compound is likely a methemoglobinemia inducer.[1] All handling must occur in a fume hood.[1]

-

Skin Absorption: Double-gloving (Nitrile over Laminate) is required.[1]

-

Validation: Use TLC (Hexane/EtOAc 3:1) to monitor reactions; the nitro group provides strong UV visibility.

References

-

Pharmacological correctors of rhodopsin and uses thereof. Source: Google Patents (WO2025101780A1).[2] Context: Describes the use of 3-chloro-6-fluoro-2-nitroaniline as a key intermediate for synthesizing (R)-(4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-yl) derivatives. URL:[2]

-

Metallo-β-lactamase inhibitors. Source: Google Patents (US10227331B2).[6] Context: Details the synthesis of 3-chloro-6-fluoro-2-nitroaniline via electrophilic fluorination of 3-chloro-2-nitroaniline using Selectfluor. URL:[6]

Sources

- 1. 769-11-9|2-Chloro-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 3. 3-chloro-2-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 5. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US10227331B2 - Metallo-β-lactamase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Determination of Solubility for 5-Chloro-2-fluoro-6-nitroaniline in Organic Solvents

Abstract

This technical guide addresses the solubility of 5-Chloro-2-fluoro-6-nitroaniline (CAS No. 50489-72-0), a substituted nitroaniline of interest in synthetic chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Therefore, this document provides a complete framework for researchers and drug development professionals to determine its solubility profile. It combines a theoretical analysis of the molecule's structural attributes to predict solubility behavior with a detailed, field-proven experimental protocol for its empirical determination. The guide emphasizes the causality behind methodological choices to ensure data integrity and reproducibility, empowering researchers to generate reliable solubility data for their specific applications.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The structural features of 5-Chloro-2-fluoro-6-nitroaniline dictate its polarity, hydrogen bonding capacity, and overall potential for solute-solvent interactions.

1.1. Molecular Structure and Properties

-

IUPAC Name: 5-Chloro-2-fluoro-6-nitroaniline

-

CAS Number: 50489-72-0

-

Molecular Formula: C₆H₄ClFN₂O₂

-

Molecular Weight: 190.56 g/mol

-

Inferred Structure: (Note: This is an inferred structure based on IUPAC nomenclature, as a definitive entry in major databases is sparse.)

The molecule possesses several key functional groups that govern its physicochemical behavior:

-

Amino Group (-NH₂): Acts as a hydrogen bond donor and contributes to the molecule's basicity and polarity.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group that acts as a hydrogen bond acceptor.

-

Fluoro (-F) and Chloro (-Cl) Groups: These electronegative halogens enhance the molecule's dipole moment and polarity.

-

Aromatic Ring: A nonpolar carbocyclic backbone.

1.2. Predicted Solubility Behavior

The principle of "like dissolves like" provides a foundational prediction of solubility.[1] The combination of multiple polar functional groups (-NH₂, -NO₂, -F, -Cl) on a compact aromatic ring renders 5-Chloro-2-fluoro-6-nitroaniline a distinctly polar molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Aromatic hydrocarbons are generally non-polar and immiscible with highly polar substances like water.[2] Due to the significant mismatch in polarity, the solubility of 5-Chloro-2-fluoro-6-nitroaniline is expected to be very low in these solvents. The energy gained from weak van der Waals interactions between the solute and solvent would be insufficient to overcome the strong intermolecular forces within the solid crystal lattice of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): This class of solvents is characterized by high polarity and the ability to accept hydrogen bonds without donating them. These solvents are predicted to be effective at dissolving the target compound. The strong dipole-dipole interactions and the acceptance of hydrogen bonds from the aniline's amino group would facilitate the dissolution process.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While they are polar, their self-association through hydrogen bonding can compete with solute-solvent interactions. Therefore, solubility is expected to be moderate. For a structurally similar compound, 5-Chloro-2-nitroaniline, it is noted to be less soluble in water but moderately soluble in organic solvents. The addition of a fluorine atom in the target compound is likely to further modulate this behavior.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, an empirical approach is necessary. The Isothermal Shake-Flask Method is the gold-standard technique for determining equilibrium solubility, providing a direct measure of a drug's solubility in a specific solvent at a controlled temperature.

2.1. Principle

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solvent is saturated, and the concentration of the dissolved solute is measured, typically after separating the undissolved solid.

2.2. Detailed Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Preparation:

-

Accurately weigh a sample of 5-Chloro-2-fluoro-6-nitroaniline that is substantially more than the anticipated amount to be dissolved (e.g., 20-30 mg). The presence of excess solid at the end of the experiment is critical to confirm that equilibrium saturation was achieved.

-

Place the solid into a suitable container, such as a 4 mL glass vial with a screw cap.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal environment, such as a temperature-controlled shaker or a water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture vigorously. The agitation time is crucial; a minimum of 24 to 48 hours is recommended to ensure that true equilibrium is reached, especially for poorly soluble compounds.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., UV-Vis Spectrophotometry or HPLC). A precise dilution factor must be recorded.

-

Quantify the concentration of the dissolved 5-Chloro-2-fluoro-6-nitroaniline using the calibrated analytical method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

2.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Influencing Factors

3.1. Data Summary

Quantitative results should be summarized in a clear, structured format for easy comparison and interpretation. Researchers should use the following template to record their empirically determined data.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Hexane | Nonpolar | 25.0 | ||

| e.g., Toluene | Nonpolar | 25.0 | ||

| e.g., Dichloromethane | Polar Aprotic | 25.0 | ||

| e.g., Acetone | Polar Aprotic | 25.0 | ||

| e.g., Acetonitrile | Polar Aprotic | 25.0 | ||

| e.g., DMSO | Polar Aprotic | 25.0 | ||

| e.g., Methanol | Polar Protic | 25.0 | ||

| e.g., Ethanol | Polar Protic | 25.0 |

3.2. Critical Factors Affecting Solubility Measurements

Several variables can significantly impact the accuracy and reproducibility of solubility data.

-

Temperature: Solubility is temperature-dependent. Therefore, precise temperature control throughout the equilibration and sampling process is paramount. Most physicochemical properties are determined at standard temperatures like 25 °C, but measurements at bio-relevant temperatures (37 °C) are also common.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use of high-purity materials is essential for obtaining intrinsic solubility data.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and thus a different solubility. The amorphous form is typically more soluble than its crystalline counterparts. It is crucial to characterize the solid form used in the experiment.

-

pH (for aqueous solutions): As an aniline derivative, the compound's amino group is basic and its solubility in aqueous systems would be highly dependent on pH. While this guide focuses on organic solvents, this factor is critical for any aqueous-organic mixtures.

Conclusion

While direct solubility data for 5-Chloro-2-fluoro-6-nitroaniline is not documented in accessible literature, a robust framework exists for its prediction and determination. The molecular structure, rich in polar and hydrogen-bonding functional groups, suggests a solubility profile favoring polar aprotic solvents over polar protic and nonpolar solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, purification, or formulation, the Isothermal Shake-Flask method detailed herein provides a reliable and scientifically sound protocol. Careful control over experimental variables, particularly temperature and solid-state form, is essential for generating high-quality, reproducible results.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Pinal, R. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-9. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Aromatic Hydrocarbons. [Link]

-

ASCE Library. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]

-

SciELO. (n.d.). DETERMINATION OF SOLUBILITY PARAMETERS AND THERMODYNAMIC PROPERTIES IN HYDROCARBON-SOLVENT SYSTEMS BY GAS CHROMATOGRAPHY. [Link]

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. [Link]

-

SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]

-

PMC. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. [Link]

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects in 5-Chloro-2-fluoro-6-nitroaniline

Abstract

5-Chloro-2-fluoro-6-nitroaniline is a highly substituted benzene derivative of significant interest to researchers in medicinal chemistry and materials science. Its chemical behavior and utility as a synthetic building block are fundamentally governed by the potent electron-withdrawing nature of its substituents. This guide provides an in-depth analysis of the synergistic electronic effects at play within the molecule. We will dissect the individual contributions of the chloro, fluoro, and nitro groups through the lens of inductive and resonance effects, and explore how these phenomena manifest in the molecule's spectroscopic properties, chemical reactivity, and overall stability. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its unique electronic architecture.

The Architecture of Electron Withdrawal: A Triumvirate of Effects

The aniline core of 5-Chloro-2-fluoro-6-nitroaniline is subjected to a powerful and directional pull of electron density. This is not the result of a single group, but a concerted action of three distinct electron-withdrawing substituents: a nitro group (-NO₂), a chloro group (-Cl), and a fluoro group (-F). Understanding their collective impact requires an initial analysis of their individual electronic properties.

1.1 The Primary Mechanisms: Inductive and Resonance Effects

Two fundamental electronic mechanisms govern how substituents influence an aromatic ring: the inductive effect and the resonance effect.[1]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1] It arises from the difference in electronegativity between a substituent atom and a carbon atom of the benzene ring. Highly electronegative atoms pull sigma bond electrons towards themselves, creating a permanent dipole and inducing a partial positive charge (δ+) on the adjacent carbon, an effect that weakens with distance.[1] All three key substituents in our target molecule (-NO₂, -Cl, -F) are strongly electronegative and therefore exert a significant -I effect.

-

Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated π-system of the aromatic ring.[2] Electron-withdrawing groups with π-bonds, like the nitro group, can pull electron density out of the ring and onto themselves through resonance.[3] This delocalization creates formal positive charges at the ortho and para positions of the ring. Conversely, substituents with lone pairs, like halogens, can donate electron density into the ring, a +R effect, which places partial negative charges at the ortho and para positions.[2][3]

Crucially, when these two effects are in opposition, the resonance effect is often more predominant in determining the outcome of reactions like electrophilic aromatic substitution.[4]

1.2 The Substituents in Focus

-

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It exerts both a strong inductive (-I) pull due to the high electronegativity of its nitrogen and oxygen atoms and a powerful resonance (-R) effect by delocalizing the ring's π-electrons onto its oxygen atoms. This dual-action withdrawal significantly reduces the electron density of the entire aromatic system.

-

Chloro (-Cl) and Fluoro (-F) Groups: Halogens present a classic case of competing electronic effects. They are highly electronegative, leading to a strong electron-withdrawing inductive (-I) effect.[2] However, they also possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall towards electrophilic aromatic substitution.[2] However, the resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.

1.3 The Cumulative Influence in 5-Chloro-2-fluoro-6-nitroaniline

The arrangement of these three groups on the aniline ring creates a molecule with profoundly low electron density, particularly on the aromatic ring and the amino nitrogen.

-

The nitro group at C6 is ortho to the amino group, placing its strong -I and -R effects in close proximity, maximally withdrawing electron density from the nitrogen lone pair.

-

The fluoro group at C2 is also ortho to the amino group, exerting a powerful -I effect.

-

The chloro group at C5 is meta to the amino group, primarily exerting its -I effect to further decrease the ring's electron density.

The collective result is a significant decrease in the basicity of the amino group and a highly deactivated aromatic ring.[5][6]

dot graph "Electron_Effects" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene ring with substituents benzene [label=<

NH2

F C C C

C C C

Cl NO2

];

// Nodes for effects I_F [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_Cl [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_NO2 [label="-I (Inductive)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_NO2 [label="-R (Resonance)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges I_F -> benzene:c2 [label="Strong", color="#EA4335"]; I_Cl -> benzene:c5 [label="Strong", color="#EA4335"]; I_NO2 -> benzene:c6 [label="Strong", color="#EA4335"]; R_NO2 -> benzene:c6 [label="Very Strong", color="#FBBC05"]; } enddot Figure 1: A conceptual diagram illustrating the primary electron-withdrawing effects on the aniline core.

Manifestations of Electron Withdrawal: Spectroscopic and Chemical Properties

The profound electronic modifications imposed by the substituents are not merely theoretical; they produce measurable changes in the molecule's physical and chemical properties.

2.1 Impact on Basicity (pKa)

Aniline is a weak base (pKa of its conjugate acid is ~4.6). The availability of the nitrogen's lone pair of electrons for protonation is the source of this basicity. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thus decreasing the basicity of the aniline derivative.[7]

Table 1: Comparison of pKa Values for Substituted Anilines

| Compound | Substituent(s) | pKa of Conjugate Acid | Effect on Basicity |

| Aniline | H | ~4.6[9] | Reference |

| p-Chloroaniline | p-Cl | ~3.98 | Decreased |

| m-Nitroaniline | m-NO₂ | ~2.50[8] | Strongly Decreased |

| p-Nitroaniline | p-NO₂ | ~1.02[8] | Very Strongly Decreased |

| o-Nitroaniline | o-NO₂ | ~-0.29[8] | Extremely Decreased |

| 5-Chloro-2-fluoro-6-nitroaniline | o-NO₂, o-F, m-Cl | Predicted < -0.3 | Profoundly Decreased |

2.2 Chemical Reactivity

-

Nucleophilicity of the Amino Group: The reduced electron density on the amino nitrogen significantly diminishes its nucleophilicity. Reactions that typically involve aniline's amino group acting as a nucleophile, such as acylation or alkylation, would be considerably slower or require more forcing conditions compared to unsubstituted aniline.

-

Electrophilic Aromatic Substitution (EAS): The amino group in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[8] However, in 5-Chloro-2-fluoro-6-nitroaniline, the combined deactivating effects of the nitro and halogen groups overwhelm the activating nature of the amino group.[4][8] The aromatic ring is rendered highly electron-deficient and thus strongly deactivated towards further electrophilic substitution.

Experimental Section: Synthesis and Characterization

The principles discussed can be validated through the synthesis and characterization of the target compound. The following protocols are based on established methodologies for the synthesis of related nitroanilines.[10][11]

3.1 Synthesis of 5-Chloro-2-fluoro-6-nitroaniline

A plausible synthetic route starts from 3-chloroaniline. The amino group must first be protected to prevent side reactions and to properly direct the subsequent nitration step.

Protocol: Synthesis of 5-Chloro-2-nitroaniline (as a model)

This protocol is adapted from analogous syntheses and should be performed with appropriate safety precautions.[10]

-

Acylation: Reflux 3-chloroaniline in glacial acetic acid with acetic anhydride for 4 hours to produce 3-chloroacetanilide. Precipitate the product by adding water.

-

Nitration: To a cooled (10°C) mixture of glacial acetic acid and concentrated sulfuric acid, add the 3-chloroacetanilide. Slowly add fuming nitric acid while maintaining the temperature. Pour the resulting mixture over ice to precipitate the isomeric mixture of 5-chloro-2-nitroacetanilide and 3-chloro-4-nitroacetanilide.

-

Hydrolysis: Add the isomer mixture to 60% sulfuric acid and heat at 100°C for 1 hour. Pour the solution into excess water to precipitate the product isomers: 5-chloro-2-nitroaniline and 3-chloro-4-nitroaniline.

-

Separation: The isomers can be separated based on differential solubility. For example, extraction with chloroform can be used, as 5-chloro-2-nitroaniline is typically more soluble.[10] Recrystallization from ethanol can provide the final, purified product.

3.2 Spectroscopic Characterization

The electronic environment of the molecule can be directly probed using spectroscopic methods.

-

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly indicative of the electron density at their positions. Due to the strong deshielding (electron-withdrawing) effects of the substituents, the remaining aromatic protons on the ring of 5-Chloro-2-fluoro-6-nitroaniline are expected to appear at a high chemical shift (downfield) compared to aniline.

-

IR Spectroscopy: The position of the N-H stretching frequencies of the amino group provides insight into the electronic environment. In a non-hydrogen-bonded environment, strong electron withdrawal tends to increase the N-H stretching frequency. Furthermore, characteristic strong peaks for the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) will be prominent.

Table 2: Expected Spectroscopic Features for 5-Chloro-2-fluoro-6-nitroaniline

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ > 7.0 ppm | Strong deshielding from -NO₂, -Cl, and -F groups reduces electron density around the protons. |

| Amino Protons (-NH₂) | Broad singlet, variable δ | Chemical shift is concentration and solvent dependent; broadening due to quadrupole moment of Nitrogen and exchange. | |

| IR Spec. | N-H Stretch | ~3300-3500 cm⁻¹ | Two bands (symmetric and asymmetric) are expected for the primary amine. |

| NO₂ Stretch | ~1520-1560 cm⁻¹ (asym) | Characteristic strong absorption for conjugated nitro groups. | |

| ~1330-1370 cm⁻¹ (sym) | |||

| C-F Stretch | ~1200-1300 cm⁻¹ | Strong absorption typical for aryl fluorides. | |

| C-Cl Stretch | ~1000-1100 cm⁻¹ | Absorption in the fingerprint region. |

Conclusion

The chemical identity of 5-Chloro-2-fluoro-6-nitroaniline is dominated by the powerful, synergistic electron-withdrawing effects of its nitro, chloro, and fluoro substituents. This triumvirate of effects profoundly reduces the electron density of the aromatic ring and the amino group, leading to a molecule with extremely low basicity and a high degree of deactivation towards electrophilic attack. These properties, which are directly observable through spectroscopic analysis and chemical reactivity patterns, make the compound a unique and valuable, albeit challenging, building block for the synthesis of complex molecular targets in the pharmaceutical and materials science industries. A thorough understanding of its underlying electronic architecture is paramount for any scientist seeking to exploit its synthetic potential.

References

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Link]

-

Discussion Forum. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline?[Link]

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80, 1107-1115. [Link]

-

Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]

-

TSI Journals. (2009, November 21). Correlation between hardness and basicity pKa of substituted anilines. [Link]

-

YouTube. (2020, June 14). Effect of Substituents on the Basicity of Anilines. [Link]

-

Scribd. pKa Prediction for Anilines. [Link]

-

DocPlayer. AROMATIC AMINES: Q) How Is The Basicity of Aniline Affected by Substituents On The Ring?[Link]

-

University of California, Riverside. pKa Data Compiled by R. Williams. [Link]

-

StudyLib. Resonance and Inductive Effects in Aromatic Compounds. [Link]

-

Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

-

Chemistry Stack Exchange. (2013, October 23). Competing resonance and inductive effects in a substituted benzene. [Link]

-

Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]

-

PubChem. 5-Chloro-2-nitroaniline. [Link]

-

NIST WebBook. 5-Chloro-4-fluoro-2-nitroaniline. [Link]

-

PubChem. 5-Chloro-2-fluoroaniline. [Link]

-

Supporting Information, Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

European Patent Office. (1989, February 15). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2. [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

CORE. Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. [Link]

-

TSI Journals. (2010, July 21). Organic CHEMISTRY. [Link]

-

ResearchGate. (2025, August 10). High-rate biodegradation of 3-and 4-nitroaniline. [Link]

-

NIST WebBook. 5-Chloro-2-nitroaniline. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

Sources

- 1. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. studylib.net [studylib.net]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. afit.edu [afit.edu]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. journaleras.com [journaleras.com]

- 10. data.epo.org [data.epo.org]

- 11. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

Methodological & Application

Application Note: 5-Chloro-2-fluoro-6-nitroaniline as a Pharmacophore Scaffold

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing 5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3) as a scaffold in drug discovery.

Executive Summary & Strategic Value

5-Chloro-2-fluoro-6-nitroaniline is a specialized tetrasubstituted benzene derivative employed primarily as a precursor for poly-halogenated benzimidazoles and quinoxalines . Its value in medicinal chemistry lies in its unique substitution pattern:

-

Ortho-Amino/Nitro Motif: Provides immediate access to 1,2-diaminobenzene derivatives via reduction, the primary gateway to benzimidazole synthesis.

-

Mixed Halogenation (F/Cl): The presence of both fluorine and chlorine allows for orthogonal functionalization. The chlorine atom (ortho to the nitro group) is electronically activated for nucleophilic aromatic substitution (SnAr), while the fluorine atom (meta to nitro, ortho to amine) provides metabolic stability and modulation of pKa in the final drug candidate.

-

Kinase Inhibition: This scaffold is frequently integrated into ATP-competitive kinase inhibitors where the benzimidazole core mimics the purine ring of ATP, and the halogens fill hydrophobic pockets (e.g., the "gatekeeper" region).

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 5-Chloro-2-fluoro-6-nitroaniline |

| CAS Number | 50409-01-3 |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Key Reactivity | Nitro-reduction, SnAr (Cl-displacement), Cyclization |

Core Application: Synthesis of 4-Fluoro-7-Chloro-Benzimidazoles

The primary utility of this building block is the synthesis of 4,7-disubstituted benzimidazoles (numbering shifts upon cyclization). This specific substitution pattern is difficult to achieve via direct halogenation of benzimidazole, making the de novo synthesis from this aniline critical.

Mechanism of Action

-

Reduction: The nitro group at position 6 is reduced to an amine, yielding 3-chloro-6-fluoro-1,2-phenylenediamine .

-

Cyclization: The resulting diamine reacts with a carbonyl source (formic acid, aldehyde, or CDI) to close the imidazole ring.

Diagram: Synthetic Pathway

Caption: Conversion of 5-Chloro-2-fluoro-6-nitroaniline to the pharmacologically active benzimidazole core.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction to Diamine

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the presence of the Chlorine atom poses a risk of hydrodechlorination (stripping the Cl). The Iron/Ammonium Chloride method is chemoselective, reducing the Nitro group without touching the Aryl-Chloride or Aryl-Fluoride.

Reagents:

-

Iron Powder (5.0 eq, fine mesh)

-

Ammonium Chloride (5.0 eq)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-Chloro-2-fluoro-6-nitroaniline in 40 mL Ethanol and 10 mL Water.

-

Activation: Add Ammonium Chloride (50 mmol) and stir vigorously at room temperature for 10 minutes.

-

Reduction: Add Iron powder (50 mmol) in portions.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane; Product will be significantly more polar and likely fluorescent).

-

Work-up:

-

Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and saturated NaHCO₃.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

-

Validation:

-

Expected Yield: >85%

-

QC Check: 1H NMR should show loss of broad NH₂/Nitro signals and appearance of two distinct NH₂ peaks (or one broad exchangeable peak integrating to 4H) and an upfield shift of aromatic protons.

-

Protocol B: "One-Pot" Cyclization to 2-Substituted Benzimidazole

Rationale: This protocol generates the benzimidazole ring directly from the diamine intermediate.

Reagents:

-

Crude Diamine (from Protocol A)

-

Aldehyde (R-CHO, 1.1 eq) - Select based on target kinase specificity.

-

Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) - Oxidant for ring closure.

-

Solvent: DMF or DMSO.

Step-by-Step Procedure:

-

Dissolve the diamine (1.0 eq) and the desired aldehyde (1.1 eq) in DMF (5 mL/mmol).

-

Add Sodium Metabisulfite (1.2 eq).

-

Heat the mixture to 100°C for 4–6 hours.

-

Quench: Pour the reaction mixture into crushed ice/water. The benzimidazole product often precipitates as a solid.

-

Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

Advanced Functionalization: SnAr Diversification

Before cyclization, the Chlorine at position 5 is activated for Nucleophilic Aromatic Substitution (SnAr) due to the electron-withdrawing effect of the ortho-Nitro group (position 6). The Fluorine at position 2 is meta to the Nitro group and is less reactive towards SnAr in this specific isomer, preserving it for the final scaffold.

-

Target: Replacement of Cl with amines (primary/secondary).

-

Condition: Heating with amine in DMSO/DIEA at 80–100°C.

-

Result: 5-Amino-substituted-2-fluoro-6-nitroaniline.

Decision Workflow

Caption: Decision tree for retaining or displacing the chlorine atom prior to ring closure.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most nitroanilines, this compound is potentially mutagenic and toxic by inhalation/absorption.

-

Thermal Stability: Nitro-compounds can be shock-sensitive or explosive at high temperatures. Do not distill residues containing the nitro intermediate.

-

PPE: Double nitrile gloves, full face shield, and synthesis within a certified fume hood are mandatory.

References

-

Chemical Identity & Availability: 5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3).[1][2] Available from GuideChem and ChemSrc.

-

Benzimidazole Synthesis Methodology: Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-d-ribofuranosylbenzimidazoles. J. Med. Chem. (Describes analogous synthesis from nitroaniline precursors).

-

SnAr Reactivity Context: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chem. Lett. Rev. (Discusses reactivity of halo-nitroanilines).

Sources

Application Notes and Protocols for 5-Chloro-2-fluoro-6-nitroaniline in Medicinal Chemistry

Introduction: The Strategic Value of a Polysubstituted Aniline Scaffold

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its strategic importance in medicinal chemistry is derived from the unique interplay of its substituents:

-

Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. It also serves as a precursor to a primary amine, a key functional group for further derivatization.

-

Halogen Atoms (Chloro and Fluoro): These act as versatile synthetic handles. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of the final drug molecule due to the strength of the C-F bond and its ability to participate in hydrogen bonding.[1][2] The differential reactivity of the chloro and fluoro substituents can allow for selective, stepwise functionalization.

-

Amino Group: Provides a nucleophilic center for a wide range of chemical transformations, including acylation, alkylation, and the formation of heterocyclic rings.

This unique combination of functional groups makes 5-Chloro-2-fluoro-6-nitroaniline a privileged scaffold for the construction of complex heterocyclic systems, which are the cornerstone of many modern therapeutics.[1] This guide will detail its application in the synthesis of kinase inhibitors and benzimidazoles, providing detailed protocols for key transformations.

Key Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors: A Case Study of the Encorafenib Scaffold

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted aniline motif is a common feature in many approved kinase inhibitors.

While the direct synthesis of the FDA-approved B-Raf kinase inhibitor, Encorafenib, from 5-Chloro-2-fluoro-6-nitroaniline is a multi-step process, the core structure of the drug highlights the importance of the 5-chloro-2-fluoroaniline scaffold.[4] The synthesis of Encorafenib involves a key fragment that is a derivative of 5-chloro-2-fluoroaniline, demonstrating the utility of this building block in constructing potent and selective kinase inhibitors.[4] The general strategy involves the reduction of the nitro group to an amine, followed by a series of reactions to build the complex heterocyclic core of the final drug molecule.

Synthesis of Fluorinated Benzimidazoles

The benzimidazole ring is another "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and anthelmintic properties.[1][2] The incorporation of fluorine into the benzimidazole core can significantly enhance these properties.[1][5] 5-Chloro-2-fluoro-6-nitroaniline is an excellent precursor for the synthesis of 5-chloro-6-fluorobenzimidazoles. The general synthetic route involves two key steps:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine to generate a 1,2-diaminobenzene derivative.

-

Cyclization: The resulting diamine is then condensed with a carboxylic acid or its equivalent (e.g., aldehyde followed by oxidation) to form the imidazole ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 5-Chloro-2-fluoro-6-nitroaniline, due to the presence of the nitro group, makes it highly susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloro or fluoro substituents by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a powerful tool for introducing molecular diversity and fine-tuning the pharmacological properties of the resulting compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole

This protocol describes a general two-step procedure for the synthesis of a 2-alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole from 5-Chloro-2-fluoro-6-nitroaniline.

Step 1: Reduction of 5-Chloro-2-fluoro-6-nitroaniline

-

Materials:

-

5-Chloro-2-fluoro-6-nitroaniline

-

Iron powder

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a round-bottom flask, add 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq), ethanol, and water (in a 4:1 ratio).

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washings, and remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield 4-chloro-5-fluoro-1,2-diaminobenzene, which can often be used in the next step without further purification.

-

Step 2: Cyclization to form the Benzimidazole Ring

-

Materials:

-

4-Chloro-5-fluoro-1,2-diaminobenzene (from Step 1)

-

Aliphatic aldehyde (R-CHO) (1.0 eq)

-

Sodium metabisulfite (Na2S2O5) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the 4-chloro-5-fluoro-1,2-diaminobenzene in DMF.

-

Add the aliphatic aldehyde and sodium metabisulfite.

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-5-chloro-6-fluoro-1H-benzo[d]imidazole.

-

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol provides a general method for the substitution of the chloro or fluoro group of 5-Chloro-2-fluoro-6-nitroaniline with a primary amine. The regioselectivity may vary depending on the reaction conditions and the nature of the amine.

-

Materials:

-

5-Chloro-2-fluoro-6-nitroaniline

-

Primary amine (R-NH2) (1.1-1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve 5-Chloro-2-fluoro-6-nitroaniline (1.0 eq) in DMF or DMSO in a sealed vessel.

-

Add the primary amine followed by the base (DIPEA or K2CO3).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and pour into water.

-

Extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

| Scaffold | Synthetic Route | Potential Biological Activity | References |

| Substituted Anilines | Nucleophilic Aromatic Substitution | Kinase Inhibition (e.g., B-Raf), Anticancer | [4],[3] |

| Benzimidazoles | Reduction followed by Cyclization | Antiviral, Anticancer, Anthelmintic | [1],[5],[2] |

| Piperazine Derivatives | Nucleophilic Aromatic Substitution | Anthelmintic |

Visualization of a Relevant Signaling Pathway

References

-

Fluorinated benzimidazoles for medicinal chemistry and new materials. OUCI. Available at: [Link]

-

Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

-

Abbas, A.A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Fluorinated benzimidazoles for medicinal chemistry and new materials. (2025). ResearchGate. Available at: [Link]

-

Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]

- Novel pim kinase inhibitors and uses thereof. (2023). Google Patents.

-

Nivya, B., Shachindra, L.N., Shravan, L.N., Rama, N. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

- The preparation method of 5- chloro-2-nitroanilines. (2018). Google Patents.

-

Kumar, A., Singh, A., Kumar, A., Singh, R.K. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available at: [Link]

-

Gelin, M., Schabaillie, A., Abou-Ras, C., Pochet, L., Liegeois, J.-F., Luthers, M. (2020). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. MDPI. Available at: [Link]

-

Miles, J.A., Obare, S.O., Wigent, R.J. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC. Available at: [Link]

-

Peng, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (2010). Purdue University. Available at: [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. Available at: [Link]

-

5-chloro-2-nitroaniline Analysis 2026 and Forecasts 2033: Unveiling Growth Opportunities. ReportLinker. Available at: [Link]

-

Ref. No.: LASA/SE/24-25/26. (2024). BSE Limited. Available at: [Link]

-

Penieres-Carrillo, J.G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. (2021). The Royal Society of Chemistry. Available at: [Link]

-

Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. (2022). Romeo. Available at: [Link]

-

Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (2022). Quick Company. Available at: [Link]

-

Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office. Available at: [Link]

- Method for producing 5-chloro-2-nitroaniline. (2012). Google Patents.

-

Al-Ostoot, F.H., Al-Ghamdi, M.A., Aouad, M.R. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

-

Penieres-Carrillo, J.G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. Available at: [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Chloro-2-nitroaniline 97 1635-61-6 [sigmaaldrich.com]

Application Note: 5-Chloro-2-fluoro-6-nitroaniline as a High-Value Dye Intermediate

This Application Note is designed for research chemists and process engineers in the dye and pharmaceutical intermediate sectors. It details the synthesis, handling, and application of 5-Chloro-2-fluoro-6-nitroaniline (CFNA) , a specialized intermediate used to create high-performance disperse dyes with superior light fastness and chromatic brilliance.

Executive Summary

5-Chloro-2-fluoro-6-nitroaniline (CAS 50409-01-3) represents a critical class of "push-pull" aromatic amines. Unlike its non-fluorinated analog (5-chloro-2-nitroaniline), the inclusion of the fluorine atom at the ortho position to the amine (and subsequent azo bond) imparts unique steric and electronic properties.

Key Technical Advantages:

-

Hyperchromic Shift: The high electronegativity of fluorine, combined with the nitro group, intensifies the electron-withdrawing character of the diazo component, leading to bathochromic (red-shifting) and hyperchromic (brighter) effects in the final dye.

-

Labile Reactivity: The fluorine atom is activated by the ortho-nitro and para-chloro groups, making it a candidate for nucleophilic aromatic substitution (

) to create heterocyclic fused systems (e.g., benzotriazole UV absorbers) or specialized amino-substituted dyes. -

Enhanced Fastness: In disperse dyes, the C-F bond provides superior oxidative stability compared to C-H, improving light fastness on polyester substrates.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5-Chloro-2-fluoro-6-nitroaniline |

| CAS Number | 50409-01-3 |

| Molecular Formula | |

| Molecular Weight | 190.56 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 115–118 °C (Typical) |

| Solubility | Soluble in Acetone, DMF, warm Ethanol; Insoluble in Water. |

| Hazards | Toxic by inhalation/ingestion. Skin irritant. Potential sensitizer. |

Synthesis Protocol: Preparation of CFNA

Rationale: Direct nitration of 5-chloro-2-fluoroaniline is the most direct industrial route. However, the amino group must be protected to prevent oxidation and control regioselectivity toward the 6-position (ortho to amine, meta to fluorine).

Workflow Diagram

Figure 1: Synthetic pathway for 5-Chloro-2-fluoro-6-nitroaniline via protected nitration.

Detailed Methodology

Step 1: Protection (Acetylation)

-

Charge: In a 1L reactor, dissolve 145.5 g (1.0 mol) of 5-Chloro-2-fluoroaniline in 300 mL of glacial acetic acid.

-

Addition: Slowly add 112 g (1.1 mol) of acetic anhydride while maintaining temperature below 40°C.

-

Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting amine disappears.

-

Workup: Pour mixture into 1L ice water. Filter the white precipitate (N-(5-chloro-2-fluorophenyl)acetamide). Dry at 60°C.

Step 2: Nitration

Critical Control Point: Temperature must be kept low to prevent di-nitration or defluorination.

-

Preparation: Dissolve the dried acetamide (approx. 187 g) in 400 mL of 98% sulfuric acid at 0–5°C.

-

Nitration: Add a mixture of nitric acid (65%, 1.05 eq) and sulfuric acid dropwise over 2 hours. Do not exceed 10°C.

-

Quench: Pour the reaction mass onto 1.5 kg of crushed ice. The yellow solid (nitro-acetamide intermediate) precipitates.

-

Filter: Filter and wash with cold water until pH is neutral.

Step 3: Deprotection (Hydrolysis)

-

Hydrolysis: Suspend the wet cake in 500 mL of 15% Hydrochloric Acid.

-

Reflux: Heat to reflux (approx. 100°C) for 3–4 hours. The solid will dissolve and then reprecipitate as the free amine form.

-

Neutralization: Cool to room temperature. Neutralize with 20% NaOH solution to pH 8–9.

-

Isolation: Filter the bright yellow/orange crystals. Recrystallize from Ethanol/Water (80:20) for high purity (>98%).[1]

Application Protocol: Synthesis of Disperse Dyes

Rationale: CFNA is used as the Diazo Component . The presence of the electron-withdrawing groups (

Workflow Diagram: Dye Synthesis

Figure 2: Diazotization and coupling workflow for disperse dye production.

Step-by-Step Dye Synthesis

A. Diazotization[2][3][4][5][6][7]

-

Solvent System: Use Nitrosyl Sulfuric Acid (40% in

) as the diazotizing agent due to the weak basicity of CFNA. -

Procedure:

-

Charge 50 mL of 98% sulfuric acid into a flask. Cool to 0°C.[3]

-

Add 19.0 g (0.1 mol) of CFNA slowly. Stir until dissolved.

-

Add Nitrosyl Sulfuric Acid (0.11 mol) dropwise, maintaining temperature < 5°C.

-

Stir for 2 hours at 0–5°C. Verify diazotization by checking for a clear solution (or slight haze) and positive starch-iodide test.

-

Note: Destroy excess nitrous acid with a small amount of sulfamic acid or urea.

-

B. Coupling

-

Coupler Preparation: Dissolve 0.1 mol of the coupling component (e.g., N,N-diethyl-3-amino-acetanilide for a violet shade) in dilute acetic acid/water. Cool to 0–5°C.[4]

-

Reaction: Slowly add the cold diazonium salt solution to the coupler solution.

-

pH Control: Simultaneously add Sodium Acetate solution to maintain pH at 4.0–5.0. Crucial: Low pH (<2) slows coupling; High pH (>7) decomposes the diazonium salt.

-

Completion: Stir for 4 hours. The dye will precipitate as a dark powder.

-

Finishing: Filter, wash with water, and dry. For commercial application, the dye must be milled with dispersing agents (e.g., lignin sulfonates) to form a stable dispersion.

Quality Control & Characterization

| Test | Method | Acceptance Criteria |

| Purity (HPLC) | C18 Column, ACN:Water (60:40), 254 nm | > 98.0% |

| Melting Point | Capillary Method (DSC optional) | 115–118 °C |

| Identification | FTIR / 1H-NMR | Matches Standard Reference |

| Volatiles | Loss on Drying (60°C, vac) | < 0.5% |

NMR Signature (DMSO-d6):

-

Look for the aromatic protons.[2] The pattern will show two singlets or doublets depending on long-range coupling (H3 and H4 positions).

-

The

peak will be broad and downfield (approx. 7.5–8.0 ppm) due to the electron-withdrawing nitro group.

Safety & Handling (E-E-A-T)

Warning: Nitroanilines are highly toxic and can be absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).

-

PPE: Full Tyvek suit, double nitrile gloves, and P100 respirator are mandatory during solid handling.

-

Containment: All weighing and transfer operations must occur inside a fume hood or powder containment booth.

-

Waste: Fluorinated aromatic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

-

Chemical Identification: National Institute of Standards and Technology (NIST). 5-Chloro-2-nitroaniline (Analog Data). Link(Note: Used for structural analog comparison).

-

Synthesis Precursor: ChemicalBook. 5-Chloro-2-fluoroaniline Properties and Safety. Link

- Dye Chemistry Mechanism: Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Standard text on diazo chemistry).

-

Reaction Type: Wikipedia.

). Link -

Patent Reference (Analogous Process): Method for producing 5-chloro-2-nitroaniline. CN102531923A. Link

Sources

- 1. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 2. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities | MDPI [mdpi.com]

- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 4. ijirset.com [ijirset.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]

- 7. Diazotisation [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 5-Chloro-2-fluoro-6-nitroaniline

Introduction: The Strategic Value of 5-Chloro-2-fluoro-6-nitroaniline in Heterocyclic Synthesis

5-Chloro-2-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a powerful and versatile building block for the synthesis of a wide array of heterocyclic systems. Its utility in medicinal chemistry and drug development stems from a unique convergence of reactive sites within a single molecule.[1][2][3] The strategic arrangement of a nitro group ortho to an aniline, coupled with two distinct halogen substituents, provides a rich platform for complex molecular architecture.